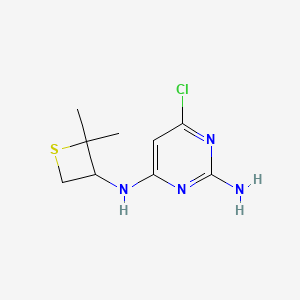
6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a 2,2-dimethylthietan-3-yl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position. The intermediate product is then reacted with 2,2-dimethylthietan-3-amine to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and larger molecules formed through condensation reactions .
Scientific Research Applications
6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The chloro group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound is structurally similar but lacks the 2,2-dimethylthietan-3-yl group.
6-Chloro-N4-(1-methylethyl)pyrimidine-2,4-diamine: Similar structure with a different substituent at the nitrogen atom.
6-Chloro-N4-(2-phenylethyl)pyrimidine-2,4-diamine: Another similar compound with a phenylethyl group instead of the 2,2-dimethylthietan-3-yl group
Uniqueness
The uniqueness of 6-Chloro-N4-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine lies in its specific substituent groups, which confer distinct chemical and biological properties. The presence of the 2,2-dimethylthietan-3-yl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13ClN4S |
|---|---|
Molecular Weight |
244.75 g/mol |
IUPAC Name |
6-chloro-4-N-(2,2-dimethylthietan-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13ClN4S/c1-9(2)5(4-15-9)12-7-3-6(10)13-8(11)14-7/h3,5H,4H2,1-2H3,(H3,11,12,13,14) |
InChI Key |
JLLVQGWLIXXVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=CC(=NC(=N2)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
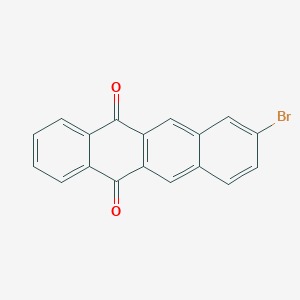
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)


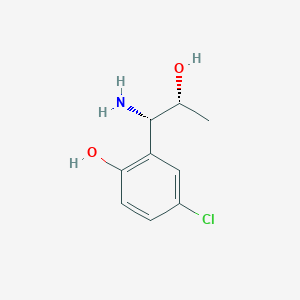
![(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13032335.png)
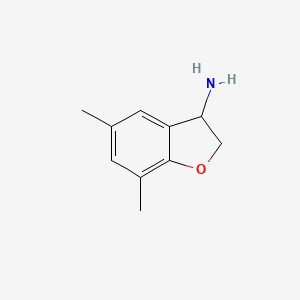
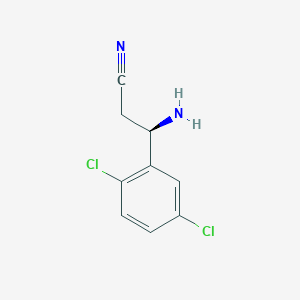
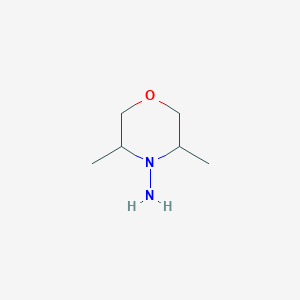
![8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13032368.png)
![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)
